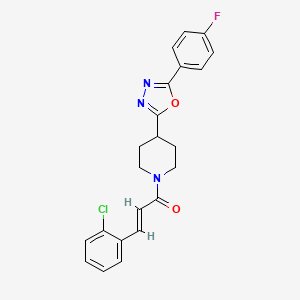

(E)-3-(2-chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Description

This compound is a chalcone derivative featuring a unique structural framework combining a 1,3,4-oxadiazole ring, a piperidine moiety, and halogenated aromatic groups. The 2-chlorophenyl group at the β-position and the 4-fluorophenyl-substituted oxadiazole on the piperidine ring suggest tailored electronic and steric properties, likely influencing reactivity, solubility, and target binding .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFN3O2/c23-19-4-2-1-3-15(19)7-10-20(28)27-13-11-17(12-14-27)22-26-25-21(29-22)16-5-8-18(24)9-6-16/h1-10,17H,11-14H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCGTUSKLLYJDD-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure

The compound features a piperidine ring , a 1,3,4-oxadiazole group, and a chlorophenyl substituent. The structural complexity contributes to its potential biological activities. The molecular formula is .

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with compounds containing the 1,3,4-oxadiazole scaffold:

-

Anticancer Activity :

- Compounds with the 1,3,4-oxadiazole ring have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines .

- Mechanistic studies suggest that these compounds may induce apoptosis through pathways involving p53 activation and caspase-3 cleavage .

-

Antimicrobial Activity :

- The oxadiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to be four times more potent than vancomycin against Staphylococcus aureus and MRSA strains .

- Molecular docking studies have indicated strong binding affinities to bacterial targets such as mycobacterial enoyl reductase (InhA), which is crucial for fatty acid biosynthesis in bacteria .

- Neuroprotective Effects :

Anticancer Studies

A study conducted on various oxadiazole derivatives revealed that specific modifications in their structure could enhance their anticancer efficacy. For instance:

- Compounds incorporating halogen atoms in the phenyl ring exhibited varied antiproliferative activities depending on the position and type of halogen substitution .

- In vivo studies are needed to further evaluate the clinical potential of these compounds.

Antimicrobial Studies

Research on the antimicrobial properties of oxadiazole derivatives has shown:

- Significant inhibition of Mycobacterium bovis BCG in both active and dormant states .

- The most active compounds were found to selectively inhibit human carbonic anhydrases involved in cancer progression at nanomolar concentrations .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Oxadiazole Motifs

Halogenated Chalcone Derivatives

Heterocyclic Variations

Computational and Bioactivity Profile Comparisons

- Structural Similarity Metrics : Tanimoto and Dice indices () could quantify similarity between the target compound and analogues. For example, replacing oxadiazole with furan () reduces similarity scores due to electronic and topological differences .

- Bioactivity Clustering : highlights that compounds with similar structures cluster by bioactivity. The target compound’s oxadiazole and fluorophenyl groups may align with kinase inhibitors or antimicrobial agents, whereas triazole-containing analogues () might exhibit divergent profiles .

Q & A

Q. What are the critical steps in synthesizing (E)-3-(2-chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves: (i) Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄, 80–100°C) . (ii) Piperidine functionalization through nucleophilic substitution or coupling reactions, often requiring catalysts like triethylamine and solvents such as dichloromethane . (iii) Final enone formation via Claisen-Schmidt condensation, where temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol) critically affect stereoselectivity and yield . Yield optimization requires precise control of stoichiometry, catalyst loading, and inert atmospheres to suppress side reactions .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation of this compound?

- Answer :

- X-ray crystallography resolves the stereochemistry (E-configuration) and dihedral angles between aromatic rings, which influence biological interactions .

- ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for vinyl protons, J = 15–16 Hz for trans-configuration) .

- FT-IR identifies carbonyl stretches (~1680–1700 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) .

Q. How is the compound’s purity assessed during synthesis?

- Answer :

- HPLC with a C18 column (acetonitrile/water gradient) monitors intermediates and final product purity (>95% threshold) .

- TLC (silica gel, ethyl acetate/hexane) tracks reaction progress, with UV visualization for conjugated systems .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the oxadiazole and piperidine moieties to enhance purity?

- Answer :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 mins vs. 12 hrs) and improve yield (85% vs. 60%) under controlled power (150 W) and temperature (120°C) .

- Employ Schlenk techniques to exclude moisture and oxygen, minimizing hydrolysis of sensitive intermediates .

- Optimize solvent polarity (e.g., DMF for polar transition states) and base selection (e.g., K₂CO₃ vs. Et₃N) to suppress N-alkylation byproducts .

Q. What strategies resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data?

- Answer :

- Re-evaluate docking parameters : Adjust binding site flexibility and solvation models (e.g., implicit vs. explicit water) to better match assay conditions .

- Validate with mutagenesis studies : If the compound shows unexpected activity against a non-predicted target (e.g., kinase vs. GPCR), perform site-directed mutagenesis on key residues to confirm binding interactions .

- Analyze dihedral angles : Discrepancies may arise from crystallographic data showing non-planar conformations (e.g., 15–25° dihedral between oxadiazole and piperidine rings) not modeled in docking .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacokinetics and target selectivity?

- Answer :

- Fluorine vs. chlorine : The 4-fluorophenyl group enhances metabolic stability (resistance to CYP450 oxidation) compared to chlorophenyl, but may reduce logP, affecting blood-brain barrier penetration .

- Piperidine substitution : Replacing the piperidine with azepane increases flexibility, improving binding to conformational dynamic targets (e.g., ion channels) but reducing selectivity .

- Oxadiazole bioisosteres : Replacing 1,3,4-oxadiazole with 1,2,4-triazole improves aqueous solubility but may alter H-bonding patterns with targets .

Q. What in silico and in vitro methods are combined to predict the compound’s ADMET profile?

- Answer :

- In silico : Use SwissADME to predict logP (≈3.5), topological polar surface area (≈80 Ų), and P-glycoprotein substrate likelihood .

- In vitro :

- Caco-2 assays assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

- Microsomal stability tests (human liver microsomes) quantify metabolic half-life (t₁/₂ > 30 mins desirable) .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed NMR chemical shifts?

- Answer :

- Solvent effects : Simulations using CDCl₃ vs. DMSO-d₆ may shift aromatic proton signals by 0.2–0.5 ppm. Re-run calculations with explicit solvent models .

- Tautomeric equilibria : For enone systems, dynamic NMR (variable-temperature studies) can detect keto-enol tautomerism causing peak splitting .

Q. Why might X-ray crystallography and DFT-optimized structures show divergent bond lengths?

- Answer :

- Crystal packing forces : Intermolecular interactions (e.g., π-stacking) in the solid state compress bond lengths by 0.02–0.05 Å vs. gas-phase DFT models .

- Thermal motion : High B-factors in crystal data indicate dynamic disorder, requiring TLS refinement for accurate comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.